

# Application Notes and Protocols for the Purification of Commercial Zinc Chloride

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## Compound of Interest

Compound Name: ZINC chloride

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This document provides detailed methods for the purification of commercial-grade **zinc chloride** ( $\text{ZnCl}_2$ ), a crucial step for applications demanding high-purity material, such as in pharmaceuticals, catalysis, and advanced material synthesis. Commercial **zinc chloride** often contains impurities such as water, products of hydrolysis (e.g., zinc oxychloride), and various metal ions, which can interfere with sensitive chemical processes.<sup>[1][2][3]</sup> The following protocols outline established laboratory techniques to remove these contaminants.

## Common Impurities in Commercial Zinc Chloride

Commercial **zinc chloride** is typically hygroscopic and susceptible to hydrolysis, leading to the formation of zinc oxychloride ( $\text{Zn}(\text{OH})\text{Cl}$ ).<sup>[1][4]</sup> Additionally, trace amounts of metal ions, including iron, manganese, lead, copper, and cadmium, may be present from the manufacturing process.<sup>[5]</sup> The choice of purification method often depends on the nature of the impurities and the desired final purity of the **zinc chloride**.

## Method 1: Recrystallization from Dioxane

**Application:** This method is effective for removing water, hydrolysis products, and some metallic impurities from hydrated or commercial-grade **zinc chloride**.<sup>[1][2][3]</sup>

**Principle:** The principle of this method is based on the differential solubility of **zinc chloride** and its impurities in a hot versus a cold solvent. **Zinc chloride** is soluble in hot dioxane, while many

impurities are less soluble. Upon cooling, purified **zinc chloride** crystallizes out of the solution, leaving the impurities behind in the solvent.

## Experimental Protocol

Materials:

- Commercial **zinc chloride**
- 1,4-Dioxane (anhydrous)
- Zinc dust (optional, for removal of some metal impurities)
- Heating mantle with a magnetic stirrer
- Reflux condenser
- Buchner funnel and flask
- Filter paper
- Drying oven or vacuum desiccator

Procedure:

- In a fume hood, place 100 g of commercial **zinc chloride** into a round-bottom flask.
- Add 800 mL of anhydrous 1,4-dioxane to the flask.<sup>[6]</sup> For removal of certain metallic impurities, 5g of zinc dust can also be added.<sup>[7]</sup>
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the mixture to boiling using a heating mantle while stirring continuously until the **zinc chloride** is completely dissolved.
- Once dissolved, filter the hot solution quickly through a pre-heated Buchner funnel to remove any insoluble impurities (and zinc dust if used).<sup>[6]</sup>

- Allow the filtrate to cool slowly to room temperature. As the solution cools, white crystals of purified **zinc chloride** will precipitate.<sup>[6]</sup>
- For maximum yield, the flask can be further cooled in an ice bath.
- Collect the crystals by vacuum filtration using a clean Buchner funnel.
- Wash the crystals with a small amount of cold, anhydrous dioxane to remove any remaining mother liquor.
- Dry the purified **zinc chloride** crystals in a vacuum desiccator over a suitable desiccant (e.g.,  $P_2O_5$ ) or in a vacuum oven at a temperature below its melting point ( $290^{\circ}C$ ).

#### Safety Precautions:

- Dioxane is flammable and a potential carcinogen; handle it in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

## Method 2: Sublimation for Anhydrous Zinc Chloride

Application: This method is highly effective for preparing high-purity anhydrous **zinc chloride** by separating it from non-volatile impurities.

Principle: Sublimation involves heating a solid until it transforms directly into a gas, which then re-solidifies upon cooling, leaving non-volatile impurities behind. Passing a stream of hydrogen chloride gas during sublimation helps to suppress the hydrolysis of **zinc chloride** at high temperatures.

## Experimental Protocol

#### Materials:

- Commercial anhydrous **zinc chloride** (or previously dried **zinc chloride**)
- Sublimation apparatus

- Tube furnace
- Source of dry hydrogen chloride (HCl) gas
- Source of dry nitrogen (N<sub>2</sub>) gas
- Cold trap

#### Procedure:

- Place the crude anhydrous **zinc chloride** into the sublimation apparatus.
- Assemble the apparatus within a tube furnace.
- Begin a slow stream of dry hydrogen chloride gas over the **zinc chloride**.
- Gradually heat the furnace to a temperature that allows for sublimation. The melting point of **zinc chloride** is 290°C and the boiling point is 732°C, so a temperature in the range of 400-500°C is typically effective.<sup>[1][2]</sup>
- The vaporized **zinc chloride** will travel to the cooler part of the apparatus and deposit as purified crystals.
- After the sublimation is complete, switch the gas stream from hydrogen chloride to dry nitrogen.<sup>[1][2]</sup>
- Continue heating the sublimate at around 400°C in the nitrogen stream to drive off any adsorbed HCl gas.<sup>[1][2]</sup>
- Allow the apparatus to cool to room temperature under the nitrogen atmosphere.
- Carefully collect the purified anhydrous **zinc chloride** crystals.

#### Safety Precautions:

- Hydrogen chloride gas is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

- Ensure all gas connections are secure to prevent leaks.
- Use a cold trap to capture any unreacted HCl gas.

## Method 3: Purification via Thionyl Chloride

Application: This is a simple and effective method for preparing anhydrous **zinc chloride** from its hydrated form, as thionyl chloride reacts with water to produce gaseous byproducts.<sup>[3]</sup>

Principle: Thionyl chloride ( $\text{SOCl}_2$ ) is a powerful dehydrating and chlorinating agent. It reacts with water and metal hydroxides/oxides to form volatile sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl) gases, leaving behind anhydrous **zinc chloride**.

## Experimental Protocol

Materials:

- Hydrated **zinc chloride**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Round-bottom flask
- Reflux condenser with a drying tube
- Heating mantle

Procedure:

- In a fume hood, place the hydrated **zinc chloride** into a round-bottom flask.
- Carefully add an excess of thionyl chloride to the flask.
- Attach a reflux condenser fitted with a drying tube (containing  $\text{CaCl}_2$  or another suitable desiccant) to the flask.
- Gently heat the mixture to reflux using a heating mantle. The refluxing process should be continued until the reaction ceases, which is indicated by the end of gas evolution ( $\text{SO}_2$  and HCl).

- After the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride.
- The remaining solid is high-purity anhydrous **zinc chloride**.

#### Safety Precautions:

- Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a fume hood.
- Wear heavy-duty gloves, safety goggles, a face shield, and a lab coat.
- Ensure the apparatus is completely dry before adding thionyl chloride.
- The evolved gases (SO<sub>2</sub> and HCl) are toxic and corrosive; ensure they are properly vented or scrubbed.

## Method 4: Solvent Extraction

Application: This method is suitable for the purification of **zinc chloride** from aqueous solutions, particularly for removing divalent metal ion impurities. It is a widely used technique in hydrometallurgy.

Principle: Solvent extraction, or liquid-liquid extraction, separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase. A chelating agent in the organic phase selectively binds with the zinc ions, transferring them from the aqueous phase to the organic phase, leaving other impurities in the aqueous raffinate.

## Experimental Protocol

#### Materials:

- Aqueous solution of impure **zinc chloride**
- Organic solvent (e.g., kerosene)
- Extractant (e.g., Di-(2-ethylhexyl) phosphoric acid - D2EHPA, or Tri-n-butyl phosphate - TBP)

- pH meter and reagents for pH adjustment (e.g., NaOH, H<sub>2</sub>SO<sub>4</sub>)
- Separatory funnel or mixer-settler apparatus
- Stripping solution (e.g., dilute sulfuric acid)

#### Procedure:

- Extraction: a. Prepare the organic phase by dissolving the chosen extractant (e.g., 10-20% v/v D2EHPA in kerosene) in the organic solvent. b. Adjust the pH of the aqueous **zinc chloride** solution to an optimal value for extraction. For D2EHPA, a pH of around 2.5 is effective for selectively extracting zinc over manganese and cadmium.[8] c. Mix the aqueous and organic phases in a separatory funnel or a mixer-settler at a defined phase ratio (e.g., 1:1). d. Agitate the mixture for a sufficient time (e.g., 10-15 minutes) to allow for the transfer of zinc ions to the organic phase. e. Allow the phases to separate. The organic phase is now "loaded" with zinc. f. Drain the aqueous raffinate containing the impurities.
- Stripping: a. Contact the loaded organic phase with a stripping solution, typically a dilute acid like sulfuric acid (e.g., pH 0.5). b. Agitate the mixture to transfer the purified zinc ions back into a new aqueous phase. c. Separate the phases. The aqueous phase now contains the purified **zinc chloride** (or zinc sulfate if H<sub>2</sub>SO<sub>4</sub> was used for stripping). d. The "stripped" organic phase can be recycled for further extractions.

#### Key Parameters to Optimize:

- pH of the aqueous phase: Crucial for the selectivity of the extraction.
- Concentration of the extractant: Affects the extraction efficiency.
- Phase ratio (Aqueous:Organic): Influences the completeness of the extraction.
- Contact time: Ensures equilibrium is reached.

## Method 5: Electrochemical Purification

Application: This method is used to recover high-purity zinc metal from a purified **zinc chloride** solution, which can then be converted back to high-purity **zinc chloride** if needed. It is particularly effective in removing more noble metal impurities.

Principle: Electrolysis uses an electric current to drive a non-spontaneous chemical reaction. In a **zinc chloride** solution, applying a current causes purified zinc metal to deposit on the cathode, while chlorine gas is evolved at the anode. Impurities that are less electropositive than zinc will remain in the electrolyte.

## Experimental Protocol

Materials:

- Purified **zinc chloride** solution (pre-treated to remove bulk impurities)
- Electrolytic cell with separate anode and cathode compartments
- Inert electrodes (e.g., graphite anode, stainless steel or aluminum cathode)
- DC power supply
- Supporting electrolyte (e.g., KCl, NaCl) to increase conductivity

Procedure:

- Prepare the electrolyte by dissolving purified **zinc chloride** in water. Supporting electrolytes like KCl and LiCl can be added to create a fused salt bath for electrolysis at higher temperatures (e.g., 500°C) to produce molten zinc.<sup>[9]</sup> For aqueous electrolysis, a concentrated solution of **zinc chloride** is used.
- Fill the electrolytic cell with the electrolyte.
- Place the inert electrodes in the cell, ensuring they do not touch.
- Connect the electrodes to the DC power supply (cathode to the negative terminal, anode to the positive terminal).
- Apply a specific current density (e.g., 30 A/ft<sup>2</sup> or 3.3 A/dm<sup>2</sup>).<sup>[10]</sup>
- During electrolysis, zinc metal will deposit on the cathode.
- After a set period, turn off the power supply and carefully remove the cathode.



- The deposited zinc can be stripped from the cathode, washed, and dried.
- If high-purity **zinc chloride** is the desired final product, the purified zinc metal can be reacted with anhydrous HCl gas.

Key Parameters to Control:

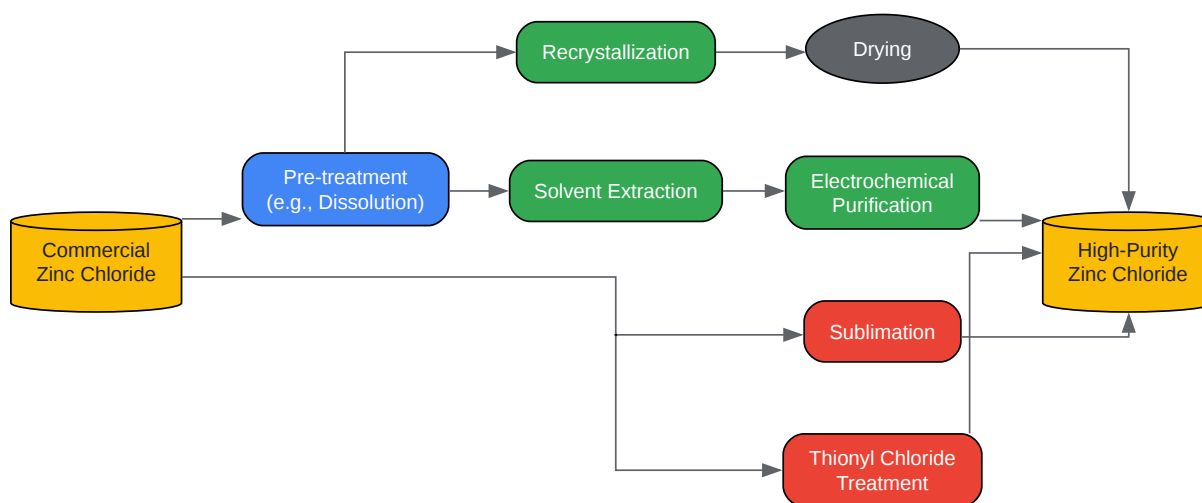
- Current density: Affects the morphology and purity of the deposited zinc.
- Electrolyte composition and concentration: Influences conductivity and cell voltage.
- pH of the electrolyte: Can affect the efficiency of the process.
- Temperature: Higher temperatures are used for fused salt electrolysis to produce molten zinc.

## Data Presentation: Comparison of Purification Methods

Purification Method	Principle of Separation	Impurities Removed	Typical Purity Achieved	Advantages	Disadvantages
Recrystallization from Dioxane	Differential solubility	Water, hydrolysis products, some metal ions	>98%	Simple, effective for hydrated salts	Use of a hazardous solvent
Sublimation	Difference in volatility	Non-volatile impurities	>99.995% (trace metals basis)	Yields very high-purity anhydrous product	Requires specialized equipment and high temperatures
Treatment with Thionyl Chloride	Chemical reaction and dehydration	Water, metal hydroxides/oxides	High (Anhydrous)	Simple and effective for dehydration	Use of a highly corrosive and toxic reagent
Solvent Extraction	Selective chelation and phase transfer	Divalent metal ions (e.g., Mn, Cd)	>97% zinc extraction from impurities[8]	Highly selective, can be operated continuously	Involves multiple steps (extraction and stripping), use of organic solvents
Electrochemical Purification	Electrochemical potential difference	More noble metal impurities	High-purity zinc metal (>99%)	Can produce very pure metal, can be a continuous process	Energy-intensive, may require pre-purification of the electrolyte

## Visualization of Purification Workflow

### General Workflow for Zinc Chloride Purification



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Caption: A generalized workflow for the purification of commercial **zinc chloride**.

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